molecular formula C24H22ClN5O4 B2501863 benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877616-75-6

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Número de catálogo B2501863
Número CAS: 877616-75-6
Peso molecular: 479.92
Clave InChI: QAEJUHIQLSDCLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a heterocyclic compound that appears to be related to various synthesized pyrimidine derivatives. These derivatives often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of catalysts to assist in the formation of the desired structures. For instance, the microwave-assisted synthesis of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ones and furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones was achieved using manganese(III) acetate as a radical initiator . Similarly, the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones from enamines also demonstrates the complexity and creativity in the synthesis of pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was elucidated using FT-IR, NMR, and X-ray diffraction, and further confirmed by density functional theory (DFT) calculations . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be quite diverse, depending on the substituents present on the ring system. For instance, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one led to the formation of various polymorphs and derivatives, showcasing the chemical versatility of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility. Theoretical calculations, such as those performed for a pyrimidin-2-amine derivative, can provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the compound's reactivity and potential applications .

Case Studies

While the provided data does not include specific case studies, the antibacterial activity of a pyrimidin-2-amine derivative against various bacterial strains suggests that these compounds can serve as leads for the development of new antibacterial agents . Additionally, the antithrombotic properties of pyrido[4,3-d]pyrimidine-2,4-diones indicate potential applications in cardiovascular diseases .

Aplicaciones Científicas De Investigación

Synthesis and Properties

Design and Synthesis of Thiazolopyrimidine Derivatives Research on thiazolopyrimidine derivatives has shown significant potential in the field of medicinal chemistry. A study by Selvam et al. (2012) focused on the synthesis of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives. These compounds were tested for their antinociceptive and anti-inflammatory activities, demonstrating significant results in both areas. This study highlights the potential of thiazolopyrimidine derivatives in therapeutic applications, particularly for pain and inflammation management (Selvam et al., 2012).

Synthesis of Pyrimidine Conjugates Krasnov et al. (2022) synthesized a series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and its enantiomer. These compounds were evaluated for their antiviral activity, particularly against the herpesvirus. However, they observed a decrease in anti-herpesvirus activity compared to the lead compound, purine conjugate. This research contributes to the understanding of pyrimidine derivatives in antiviral drug development (Krasnov et al., 2022).

Biological Activities

Antitumor Activity of Pyrido[2,3-d]pyrimidine Grivsky et al. (1980) studied the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating its effectiveness as a lipid-soluble inhibitor of mammalian dihydrofolate reductase. This compound showed significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as a therapeutic agent in cancer treatment (Grivsky et al., 1980).

Antioxidant and Antitumor Activities of Nitrogen Heterocycles El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including pyrimidine-2-thiole derivatives. These compounds exhibited significant activities in both antioxidant and antitumor assays. This study adds to the growing body of research on the potential of nitrogen heterocycles in treating oxidative stress-related diseases and cancer (El-Moneim et al., 2011).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3-chlorobenzaldehyde with methyl acetoacetate to form 3-chloro-1-(2,4-dioxo-6,7-dihydro-1H-purin-9-yl)-2-methylpropan-1-one. This intermediate is then reacted with ethyl cyanoacetate to form 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid, which is subsequently esterified with benzyl alcohol to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "methyl acetoacetate", "ethyl cyanoacetate", "benzyl alcohol" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-chloro-1-(2,4-dioxo-6,7-dihydro-1H-purin-9-yl)-2-methylpropan-1-one.", "Step 2: Reaction of the intermediate from step 1 with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid.", "Step 3: Esterification of the acid from step 2 with benzyl alcohol in the presence of a catalyst such as sulfuric acid to yield benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] }

Número CAS

877616-75-6

Nombre del producto

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Fórmula molecular

C24H22ClN5O4

Peso molecular

479.92

Nombre IUPAC

benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C24H22ClN5O4/c1-27-21-20(29-12-6-11-28(23(29)26-21)18-10-5-9-17(25)13-18)22(32)30(24(27)33)14-19(31)34-15-16-7-3-2-4-8-16/h2-5,7-10,13H,6,11-12,14-15H2,1H3

Clave InChI

QAEJUHIQLSDCLJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.